molecular formula C9H7N5S B2976053 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-40-8

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2976053
CAS No.: 320416-40-8
M. Wt: 217.25
InChI Key: VFCZVCMCVRHJPB-UHFFFAOYSA-N
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Description

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of a thiophene ring with a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation reaction, where a thiophene derivative, an aminotriazole, and a suitable aldehyde or ketone are reacted under reflux conditions in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and heating the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific fusion of a thiophene ring with a triazolopyrimidine scaffold, which imparts distinct electronic and steric properties. These properties contribute to its potent biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-8-7(6-1-2-15-4-6)3-11-9-12-5-13-14(8)9/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCZVCMCVRHJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(N3C(=NC=N3)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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